Cas no 38056-88-1 (1,2-Benzenedicarboxylicacid, 1-(2-hydroxyethyl) 2-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester)
38056-88-1 structure
Product Name:1,2-Benzenedicarboxylicacid, 1-(2-hydroxyethyl) 2-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester
Numero CAS:38056-88-1
MF:C15H16O7
MW:308.283345222473
CID:312149
PubChem ID:169995
Update Time:2025-04-19
1,2-Benzenedicarboxylicacid, 1-(2-hydroxyethyl) 2-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Benzenedicarboxylicacid, 1-(2-hydroxyethyl) 2-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester
- 2-acryloyloxyethyl 2-hydroxyethyl phthalate
- 1,2-Benzenedicarboxylic acid 1-(2-hydroxyethyl)2-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester
- 1,2-Benzenedicarboxylic acid,2-hydroxyethyl-2-[(1-oxo-2-propenyl)oxy] ethyl ester
- Phthalic acid,2-hydroxyethyl 2-(2-propenoyloxy)ethyl ester
- Phthalic acid, 2-hydroxyethyl 2-(2-propenoyloxy)ethyl ester
- 1,2-Benzenedicarboxylic acid, 2-hydroxyethyl 2-((1-oxo-2-propenyl)oxy)ethyl ester
- SCHEMBL301415
- 1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 2-(2-((1-oxo-2-propen-1-yl)oxy)ethyl) ester
- NS00030325
- EINECS 253-766-5
- 2-Hydroxyethyl 2-acryloyloxyethyl phthalate
- DTXSID6068062
- 38056-88-1
-
- Inchi: 1S/C15H16O7/c1-2-13(17)20-9-10-22-15(19)12-6-4-3-5-11(12)14(18)21-8-7-16/h2-6,16H,1,7-10H2
- Chiave InChI: OEURXIFGOPBMJF-UHFFFAOYSA-N
- Sorrisi: O(CCOC(C=C)=O)C(C1C=CC=CC=1C(=O)OCCO)=O
Proprietà calcolate
- Massa esatta: 308.09000
- Massa monoisotopica: 308.09
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 22
- Conta legami ruotabili: 11
- Complessità: 405
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 99.1Ų
Proprietà sperimentali
- Densità: 1.264
- Punto di ebollizione: 449.7 °C at 760 mmHg
- Punto di infiammabilità: 163.2 °C
- Indice di rifrazione: 1.535
- PSA: 99.13000
- LogP: 0.72170
1,2-Benzenedicarboxylicacid, 1-(2-hydroxyethyl) 2-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester Letteratura correlata
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
38056-88-1 (1,2-Benzenedicarboxylicacid, 1-(2-hydroxyethyl) 2-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso